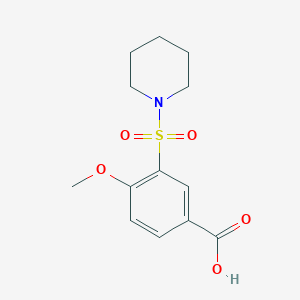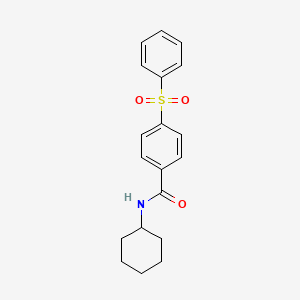![molecular formula C13H13F6NO2 B5646423 mesityl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5646423.png)
mesityl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of mesityl derivatives, including mesityl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, typically involves complex reactions. For example, the oxidative addition of mesityl bromide to electrochemically generated nickel complexes in the presence of bipyridine allows the selective synthesis of σ-aryl complexes, which are efficient catalyst precursors for various organic reactions (Yakhvarov et al., 2006). Another example is the synthesis of mesityl-containing boranes and their hydrolysis or reaction with fluoride anions leading to various boronic acids and borinic acids, demonstrating the versatility of mesityl derivatives in synthesis (Kahlert et al., 2015).
Molecular Structure Analysis
The molecular structure of mesityl derivatives is characterized by X-ray diffraction, revealing details such as bond lengths, angles, and torsional angles. These structural analyses are supported by density functional theory (DFT) calculations, which predict the molecular geometry, vibrational assignments, and chemical shifts, providing a comprehensive understanding of the compound's structure (Haroon et al., 2018).
Chemical Reactions and Properties
Mesityl derivatives participate in various chemical reactions, demonstrating unique reactivity and selectivity. For instance, the photodecarboxylation of mesityl cyclohexanecarboxylate in neutral acetonitrile solutions forms cyclohexylmesitylene, while in the presence of acid and ethanol, it undergoes transesterification, showing the influence of reaction conditions on the outcome (Mori, Wada, & Inoue, 2000).
properties
IUPAC Name |
(2,4,6-trimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6NO2/c1-6-4-7(2)9(8(3)5-6)22-11(21)20-10(12(14,15)16)13(17,18)19/h4-5,10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHUENHDHMOODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)NC(C(F)(F)F)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-trimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(5-bromo-2-thienyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5646346.png)
![4-({4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5646352.png)


![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5646363.png)
![N-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-N-methyl-3-piperidin-3-ylbenzamide](/img/structure/B5646369.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]benzamide](/img/structure/B5646384.png)
![3-[1-benzyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5646391.png)
![1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5646397.png)
![(2-furylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5646413.png)


![1-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5646450.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5646455.png)